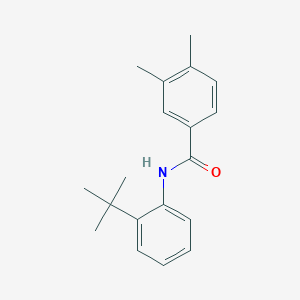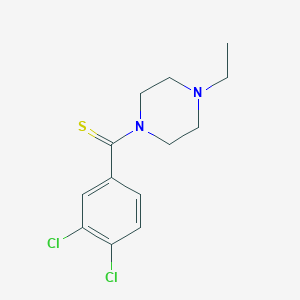
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide, commonly known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
Applications De Recherche Scientifique
BKM120 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BKM120 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Mécanisme D'action
BKM120 inhibits the N-(2-tert-butylphenyl)-3,4-dimethylbenzamide/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a key role in cell growth, survival, and metabolism. By inhibiting this pathway, BKM120 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BKM120 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BKM120 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its potential therapeutic applications. However, BKM120 also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of drug resistance.
Orientations Futures
There are several future directions for research on BKM120. One area of focus is the identification of biomarkers that can predict response to BKM120 treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of BKM120. Finally, there is a need for further research on the long-term effects of BKM120 treatment, as well as its potential use in other diseases beyond cancer.
Méthodes De Synthèse
BKM120 can be synthesized using a multistep process that involves the reaction of 2-tert-butylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid chloride to yield the final product, BKM120. The synthesis of BKM120 has been optimized to increase the yield and purity of the final product.
Propriétés
Formule moléculaire |
C19H23NO |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-13-10-11-15(12-14(13)2)18(21)20-17-9-7-6-8-16(17)19(3,4)5/h6-12H,1-5H3,(H,20,21) |
Clé InChI |
BKBVZHOWKCJVNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![8-bromo-6-fluoro-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296577.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296578.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296579.png)
![4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296580.png)
![4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296581.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296582.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)